molecular formula C16H24ClNO2 B12689350 Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 51441-48-6

Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12689350
CAS No.: 51441-48-6
M. Wt: 297.82 g/mol
InChI Key: RVNBHBGRVZNYOO-UHFFFAOYSA-M
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Description

Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C16H24ClNO2. It is known for its applications in various chemical processes due to its unique structure and reactivity. This compound is typically found as a colorless to light yellow liquid and is soluble in alcohols and ketones but only slightly soluble in water .

Preparation Methods

The synthesis of Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves multiple steps. A typical synthetic route includes the following steps :

    Reaction of Benzyldiethylamine with Acryloyl Chloride: This step involves the reaction of benzyldiethylamine with acryloyl chloride to form an intermediate.

    Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide to introduce the 2-((1-oxoallyl)oxy)ethyl group.

    Quaternization with Methyl Chloride: Finally, the intermediate is quaternized with methyl chloride to form the desired product.

Industrial production methods may vary slightly depending on the desired purity and scale of production, but the general steps remain consistent.

Chemical Reactions Analysis

Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Polymerization: The acryloyl group allows for polymerization reactions, making it useful in the production of polymers and copolymers.

Common reagents used in these reactions include nucleophiles like hydroxide ions for substitution reactions and radical initiators for polymerization reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research :

    Chemistry: It is used as a catalyst in organic synthesis and as a monomer in polymer chemistry.

    Biology: Its antimicrobial properties make it useful in biological research for studying microbial inhibition.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its polymerization capabilities.

Mechanism of Action

The mechanism of action of Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged surfaces, such as microbial cell membranes, leading to disruption and antimicrobial effects. In polymerization reactions, the acryloyl group participates in radical polymerization, forming long polymer chains.

Comparison with Similar Compounds

Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride can be compared with similar compounds such as benzyldimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride and benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride . These compounds share similar structures but differ in the substituents on the nitrogen atom. The unique combination of diethyl groups in this compound provides distinct reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

51441-48-6

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

benzyl-diethyl-(2-prop-2-enoyloxyethyl)azanium;chloride

InChI

InChI=1S/C16H24NO2.ClH/c1-4-16(18)19-13-12-17(5-2,6-3)14-15-10-8-7-9-11-15;/h4,7-11H,1,5-6,12-14H2,2-3H3;1H/q+1;/p-1

InChI Key

RVNBHBGRVZNYOO-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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